molecular formula C20H21FN2O2 B4415368 [4-(4-Fluorophenyl)piperazin-1-yl]-(4-prop-2-enoxyphenyl)methanone

[4-(4-Fluorophenyl)piperazin-1-yl]-(4-prop-2-enoxyphenyl)methanone

Cat. No.: B4415368
M. Wt: 340.4 g/mol
InChI Key: WBTMKQOETGRHKB-UHFFFAOYSA-N
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Description

[4-(4-Fluorophenyl)piperazin-1-yl]-(4-prop-2-enoxyphenyl)methanone is a synthetic organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of an allyloxy group attached to a benzoyl moiety, along with a fluorophenyl group attached to the piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(4-Fluorophenyl)piperazin-1-yl]-(4-prop-2-enoxyphenyl)methanone typically involves a multi-step process. One common method includes the following steps:

    Formation of the Allyloxybenzoyl Intermediate: The reaction begins with the preparation of 4-(allyloxy)benzoic acid through the esterification of 4-hydroxybenzoic acid with allyl alcohol in the presence of a suitable catalyst.

    Coupling with Piperazine: The 4-(allyloxy)benzoic acid is then converted to its corresponding acid chloride using thionyl chloride. This intermediate is subsequently reacted with 4-(4-fluorophenyl)piperazine in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

[4-(4-Fluorophenyl)piperazin-1-yl]-(4-prop-2-enoxyphenyl)methanone can undergo various types of chemical reactions, including:

    Oxidation: The allyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The benzoyl group can be reduced to a benzyl group under suitable conditions.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-(allyloxy)benzaldehyde or 4-(allyloxy)benzoic acid.

    Reduction: Formation of 1-[4-(allyloxy)benzyl]-4-(4-fluorophenyl)piperazine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Studied for its potential pharmacological properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of [4-(4-Fluorophenyl)piperazin-1-yl]-(4-prop-2-enoxyphenyl)methanone involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-[2-(allyloxy)benzyl]-4-(2-fluorophenyl)piperazine
  • 4-[4-(allyloxy)benzoyl]-5-(4-fluorophenyl)-3-hydroxy-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one

Uniqueness

[4-(4-Fluorophenyl)piperazin-1-yl]-(4-prop-2-enoxyphenyl)methanone stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structural features allow for diverse chemical modifications and applications, making it a valuable compound in various research domains.

Properties

IUPAC Name

[4-(4-fluorophenyl)piperazin-1-yl]-(4-prop-2-enoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN2O2/c1-2-15-25-19-9-3-16(4-10-19)20(24)23-13-11-22(12-14-23)18-7-5-17(21)6-8-18/h2-10H,1,11-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBTMKQOETGRHKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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